3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. This specific compound features a fluorine atom and a methyl group on the phenyl substituent, contributing to its unique chemical properties and potential applications in various scientific fields.
The compound is synthesized through various chemical methods, primarily involving reactions that form the oxadiazole ring from suitable precursors. Its relevance in medicinal chemistry and material science has led to increased interest in its synthesis and application.
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole can be classified as:
The synthesis of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole can be achieved through several methods:
The molecular structure of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole can be represented by the following details:
The 2D structure illustrates the arrangement of atoms within the molecule, showcasing the fluorine atom's position on the phenyl ring and the oxadiazole functional group.
| Property | Value |
|---|---|
| Molecular Weight | 178.16 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
The chemical reactivity of 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole can be attributed to its functional groups:
These reactions can lead to various derivatives that may have enhanced biological activity or altered physical properties.
The mechanism by which 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole exerts its effects is largely dependent on its interactions with biological targets:
Research indicates that oxadiazoles can exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole has several notable applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle distinguished by its oxygen and two nitrogen atoms within an aromatic structure. This scaffold exhibits remarkable metabolic stability and serves as a versatile bioisostere for labile carboxylic acid derivatives (esters and amides), enabling enhanced pharmacokinetic properties in drug candidates [3] [8]. Among its isomers, the 1,2,4-oxadiazole motif has garnered significant pharmaceutical interest due to its synthetic accessibility, capacity for structural diversification at the 3- and 5-positions, and broad-spectrum biological activities [5] [8]. Notably, this heterocycle is unique among oxadiazoles for its presence in natural products, including the neuroactive quisqualic acid (a potent metabotropic glutamate receptor agonist) and the cytotoxic marine alkaloids phidianidines A and B [3] [8]. The intrinsic dipole moment (~3.5 Debye) and electronic properties conferred by the N–O bond significantly influence molecular recognition and binding interactions with biological targets, underpinning its utility in rational drug design [2] [7].
The journey of 1,2,4-oxadiazoles in therapeutics began in 1884 with the seminal synthesis by Tiemann and Krüger, although its pharmacological potential remained unexplored for decades [3] [8]. Significant milestones include:
Table 1: Key Therapeutics Featuring the 1,2,4-Oxadiazole Ring
| Compound | Therapeutic Category | Primary Target/Mechanism | Approval Era |
|---|---|---|---|
| Oxolamine | Antitussive | Peripheral Sensory Nerves | 1960s |
| Prenoxdiazine | Antitussive | Airway Sensory Nerves | 1970s |
| Butalamine | Vasodilator | Vascular Smooth Muscle | 1970s |
| Fasiplon | Anxiolytic | GABA_A Receptor | 1990s |
| Pleconaril | Antiviral | Picornavirus Capsid | 2000s |
| Ataluren | Genetic Disorder Therapy | Ribosomal Readthrough (Nonsense Mutations) | 2010s |
This evolution underscores the scaffold’s adaptability across diverse therapeutic areas, driven by continuous refinements in synthetic methodologies and biological screening [3] [5] [8].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere, strategically replacing ester (–COOR) or amide (–CONHR) functionalities to mitigate metabolic liabilities while preserving target engagement [7] [8]. This significance arises from key attributes:
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Carbonyl Functions
| Property | Ester/Amide | 1,2,4-Oxadiazole | Impact on Drug Properties |
|---|---|---|---|
| Hydrolytic Stability | Low (Enzyme-sensitive) | High (Resistant) | ↑ Oral Bioavailability, ↑ Half-life |
| Dipole Moment | ~3.7 D (Amide) | ~3.5 D | Mimics Binding Geometry |
| H-bonding Capacity | Acceptor (Carbonyl O) | Acceptors (Ring N, O atoms) | Maintains Target Interactions |
| Steric Footprint | Planar | Planar | Fits Similar Binding Pockets |
| Electronic Tunability | Moderate (via R groups) | High (C3/C5 substituents) | Fine-tune Affinity, Solubility, LogP |
This bioisosteric utility is exemplified by 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole (PubChem CID: 54772337), where the heterocycle provides a stable framework linking the fluoro-methylphenyl pharmacophore [1] [9].
3,5-Disubstituted-1,2,4-oxadiazoles, exemplified by 3-(3-Fluoro-5-methylphenyl)-1,2,4-oxadiazole, display a remarkable breadth of biological activities driven by their substitution patterns:
Table 3: Structure-Activity Relationships (SAR) of Key 3,5-Disubstituted-1,2,4-Oxadiazoles
| C3 Substituent | C5 Substituent | Biological Activity | Key Structural Determinants |
|---|---|---|---|
| 3-(3-Fluoro-4-methylphenyl) | 5-(4-Methoxyoxan-4-yl) | Anticancer (Pancreatic) | Fluoro↑lipophilicity/uptake; Methoxytetrahydropyran↑solubility [9] |
| 3-(4-Chlorophenyl) | 5-(Chloromethyl) | Antibacterial (Broad-spectrum) | Halogens↑electron deficiency→↑membrane disruption [6] |
| 3-(Benzoyl) | 5-(Aminoalkyl) | HDAC Inhibition | C5 spacer length & amine→Zn²⁺ chelation [5] [8] |
| 3-(Alkyl) | 5-(Indole) | σ Receptor Binding | Lipophilic C3/C5→CNS penetration; Indole→π-stacking [3] |
SAR analysis reveals that electron-withdrawing groups (F, Cl) at the meta/para positions of C3-aryl rings enhance antibacterial and anticancer efficacy, likely by increasing electrophilicity and membrane permeability. Conversely, hydrophilic groups at C5 (e.g., methoxytetrahydropyran) can optimize solubility for systemic administration without compromising target binding [6] [9].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8